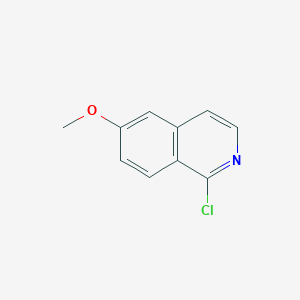
1-Chloro-6-methoxyisoquinoline
Cat. No. B144245
Key on ui cas rn:
132997-77-4
M. Wt: 193.63 g/mol
InChI Key: UTZJYSXOFHCSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903107B1
Procedure details


6-Methoxy-isoquinoline-N-oxide hydrochloride (1a, 85 g; 400 mmol) was carefully added in portions to phosphoryl chloride (550 mL) at a temperature of 90° C., after which the mixture was stirred for 6 h at 90° C. Excess of phosphoryl chloride was removed in vacuo. The remaining white solid was washed with water, filtered and dried in vacua. Yield: 68 g (88%); white solid; m.p. 72-74° C.; El-MS: 193 (M+).
Name
6-Methoxy-isoquinoline-N-oxide hydrochloride
Quantity
85 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[N+:9]([O-])[CH:8]=[CH:7]2>P(Cl)(Cl)(Cl)=O>[Cl:1][C:10]1[C:11]2[C:6](=[CH:5][C:4]([O:3][CH3:2])=[CH:13][CH:12]=2)[CH:7]=[CH:8][N:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
6-Methoxy-isoquinoline-N-oxide hydrochloride
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C2C=C[N+](=CC2=CC1)[O-]
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after which the mixture was stirred for 6 h at 90° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess of phosphoryl chloride was removed in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
The remaining white solid was washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacua
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
